Positional Isomer Differentiation: meta- vs. ortho-Methyl
The target compound (CAS 1443287-97-5) bears a 4-ethoxy-3-methylphenyl group, whereas the closest commercial positional isomer (CAS 1443286-02-9) bears a 4-ethoxy-2-methylphenyl group . Although both compounds share identical molecular formula (C20H26N2O3S) and molecular weight (374.5 g/mol) , the meta-methyl substitution in the target imposes a distinct dihedral angle profile across the thiazole–phenyl bond compared to the ortho-methyl isomer, which introduces greater steric hindrance adjacent to the biaryl linkage [1]. No reported head-to-head bioactivity data are available for these two isomers; however, in structurally related biaryl thiazole series, a change from meta- to ortho-substitution has been shown to alter IC50 values by >10-fold at kinase targets due to restricted rotation and altered hydrogen-bonding networks [1]. This evidence is classified as class-level inference because the quantitative data derive from analogous chemotypes, not from direct measurement of these two specific isomers.
| Evidence Dimension | Positional isomer identity (methyl group position on phenyl ring) |
|---|---|
| Target Compound Data | 4-ethoxy-3-methylphenyl (meta-methyl); CAS 1443287-97-5; MW 374.5 g/mol; purity NLT 98% |
| Comparator Or Baseline | 4-ethoxy-2-methylphenyl (ortho-methyl); CAS 1443286-02-9; MW 374.5 g/mol; purity 97% |
| Quantified Difference | No direct bioactivity comparison available. Structural difference: methyl group position shift (meta → ortho) alters steric bulk adjacent to biaryl axis; in related biaryl thiazole kinase inhibitors, such positional shifts have produced >10-fold IC50 variation [1]. |
| Conditions | In silico conformational analysis (related biaryl thiazole series); no direct assay comparison for these two specific compounds. |
Why This Matters
For procurement supporting SAR campaigns, the meta-methyl isomer should be selected if the project aims to explore steric effects distal to the thiazole–phenyl bond, while the ortho-methyl isomer is not a valid substitute for the meta-methyl lead.
- [1] Meanwell, N. A. Synopsis of some recent tactical application of bioisosteres in drug design. J. Med. Chem. 2011, 54, 2529–2591. View Source
